ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural features include:
- Ethyl ester group: At position 5, contributing to lipophilicity.
- 2-Methoxyethyl substituent: At position 7, influencing solubility and steric bulk.
The compound’s complexity arises from its polycyclic framework and functional group diversity, making it a candidate for pharmaceutical or materials science applications. Structural elucidation of such compounds often relies on crystallographic tools like SHELX programs for refinement and validation .
Properties
IUPAC Name |
ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O7/c1-3-36-24(32)17-14-16-20(25-19-10-6-7-11-27(19)23(16)31)28(12-13-35-2)21(17)26-22(30)15-8-4-5-9-18(15)29(33)34/h4-11,14H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGPUNXDDMPOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo core, followed by the introduction of the nitrobenzoyl and methoxyethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of different ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester and imino groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogs from the provided evidence, highlighting structural and physicochemical differences:
Key Observations:
Substituent Position and Electronic Effects: The ortho-nitro group in the target compound (vs. Methoxyethyl vs. Methoxypropyl (Compound A): The shorter chain in the target compound may reduce solubility in nonpolar solvents compared to Compound A .
Hydrogen Bonding and Solubility :
- The target compound’s nitro and ester groups increase hydrogen-bond acceptor count (8 vs. 5–7 in analogs), suggesting higher aqueous solubility than Compounds B and C but lower than Compound A .
Lipophilicity (XLogP3) :
- Compound B’s benzyl group elevates XLogP3 (~3.2), making it more lipophilic than the target compound (~2.1). This difference could influence membrane permeability in biological systems .
Steric Considerations :
- The ortho-substituents in the target compound and Compound B may induce torsional strain, affecting conformational stability compared to meta-substituted analogs .
Research Findings and Implications
- Synthetic Challenges : The ortho-nitro group in the target compound complicates synthesis due to steric hindrance during benzoylation, requiring optimized coupling conditions compared to meta-substituted analogs .
- Biological Relevance : Nitro groups in Compounds C and the target compound may act as prodrug motifs, whereas methyl groups (Compounds A, B) could enhance metabolic stability .
Biological Activity
Ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential for biological activity due to its unique chemical structure and functional groups. This article explores its biological properties, synthesis methods, and relevant case studies.
1. Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 474.5 g/mol. It features an imino group and various aromatic moieties that enhance its reactivity and solubility in biological systems. The presence of a methoxyethyl side chain is particularly noteworthy as it may influence the compound's pharmacokinetics and bioavailability.
2.1 Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity. For instance, structural analogs have shown effectiveness against various bacterial strains, with modifications at specific sites enhancing their potency.
Table 1: Comparison of Structural Analogues and Their Biological Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 6-(3-methoxybenzoyl)imino | Similar core structure | Antimicrobial |
| Ethyl 6-(4-fluorobenzoyl)imino | Fluorinated variant | Potential anticancer |
| Ethyl 6-(2-methyl-3-nitrobenzoyl)imino | Nitro-substituted | Enhanced enzyme inhibition |
This table highlights how variations in substituents can significantly influence biological activity.
2.2 Anticancer Potential
Research into the anticancer properties of similar triazatricyclo compounds suggests that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are necessary to establish the specific pathways involved.
Understanding the mechanisms by which ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca compounds exert their effects is crucial for optimizing their therapeutic potential. Current hypotheses suggest interactions with DNA or RNA synthesis pathways and inhibition of key enzymes involved in cellular proliferation.
4. Case Studies
Case Study 1: Synthesis and Bioactivity Assessment
In a study focused on modifying C-7 and C-3 substituents of related compounds to improve bioactivity, researchers found that specific modifications led to enhanced antibacterial activity against resistant strains . This underscores the importance of structural optimization in developing effective therapeutic agents.
Case Study 2: In Vivo Efficacy Testing
Another investigation assessed the in vivo efficacy of similar compounds in animal models of infection and cancer. Results indicated a significant reduction in tumor size and bacterial load when treated with these derivatives compared to control groups .
5. Conclusion
Ethyl 7-(2-methoxyethyl)-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca compounds represent a promising class of biologically active molecules with potential applications in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate their mechanisms of action and optimize their structures for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
